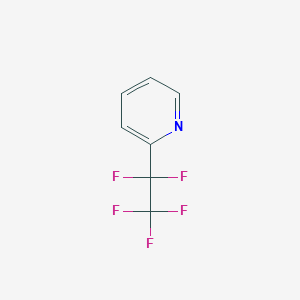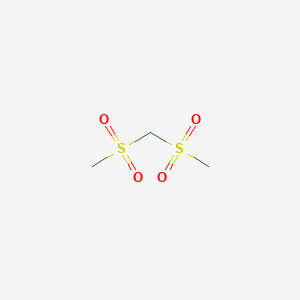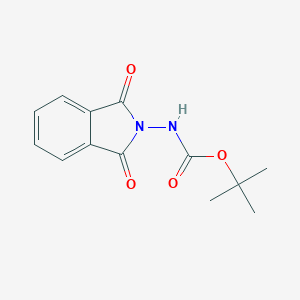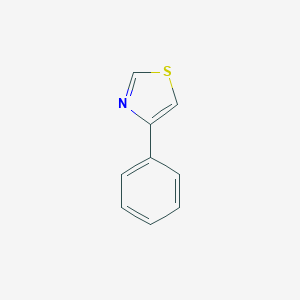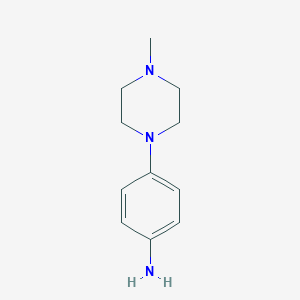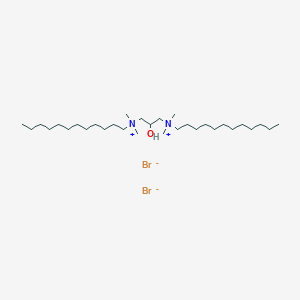
1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide is a cationic surfactant that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as C12-Betaine-Br and is widely used in various fields such as pharmaceuticals, cosmetics, and food industries.
Mécanisme D'action
The antimicrobial activity of C12-Betaine-Br is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged head of the molecule interacts with the negatively charged cell membrane, leading to the disruption of the membrane structure. This disruption leads to the leakage of intracellular components, ultimately leading to the death of the microorganism.
Effets Biochimiques Et Physiologiques
C12-Betaine-Br has been shown to be non-toxic and non-irritating to the skin. It is also biodegradable, making it an environmentally friendly option. This compound has been found to be effective in reducing the surface tension of water, making it an ideal ingredient in various cleaning products.
Avantages Et Limitations Des Expériences En Laboratoire
C12-Betaine-Br has several advantages as a surfactant in laboratory experiments. It is stable under a wide range of pH and temperature conditions, making it an ideal ingredient in various formulations. However, it is important to note that C12-Betaine-Br may interfere with certain analytical techniques, such as gel electrophoresis, due to its cationic nature.
Orientations Futures
There are several future directions for the use of C12-Betaine-Br in scientific research. One potential application is in the development of antimicrobial coatings for medical devices. Another potential area of research is the use of C12-Betaine-Br in the formulation of vaccines, as it has been shown to enhance the immune response. Additionally, further research can be conducted to investigate the potential use of C12-Betaine-Br in the treatment of various skin conditions, such as acne and eczema.
Conclusion:
In conclusion, C12-Betaine-Br is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its antimicrobial properties, as well as its potential use in various cosmetic and personal care products. Further research is needed to fully understand the potential applications of C12-Betaine-Br in various fields, and to identify any potential limitations or drawbacks.
Méthodes De Synthèse
The synthesis of C12-Betaine-Br involves the reaction of 1,3-propanediamine with dodecyl bromide in the presence of sodium hydroxide. The resulting product is then quaternized using trimethylamine and hydroxyethyltrimethylammonium bromide. The final product obtained is a white powder that is soluble in water and has a characteristic odor.
Applications De Recherche Scientifique
C12-Betaine-Br has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms such as bacteria, fungi, and viruses. This compound has also been shown to have excellent foaming and emulsifying properties, making it an ideal ingredient in various cosmetic and personal care products.
Propriétés
Numéro CAS |
10232-86-7 |
|---|---|
Nom du produit |
1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide |
Formule moléculaire |
C31H68Br2N2O |
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
AOARVGJNIOXRPG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
Autres numéros CAS |
10232-86-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






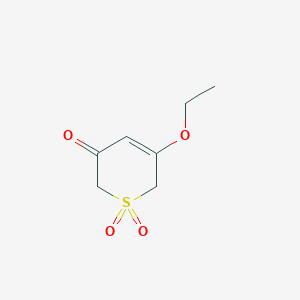

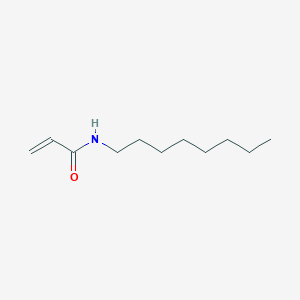
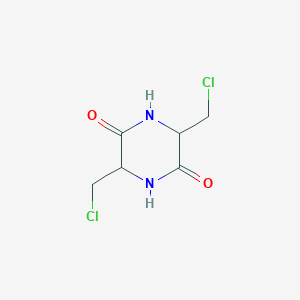
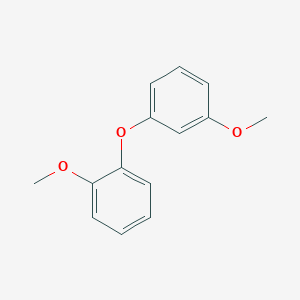
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
